4-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one 4-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0997127
InChI: InChI=1S/C22H24N2O3/c1-5-16-7-10-18(11-8-16)24-22(25)19(15(3)23-24)13-17-9-12-20(27-6-2)21(14-17)26-4/h7-14H,5-6H2,1-4H3/b19-13+
SMILES: CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC)OC)C(=N2)C
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol

4-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC0997127

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
IUPAC Name (4E)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one
Standard InChI InChI=1S/C22H24N2O3/c1-5-16-7-10-18(11-8-16)24-22(25)19(15(3)23-24)13-17-9-12-20(27-6-2)21(14-17)26-4/h7-14H,5-6H2,1-4H3/b19-13+
Standard InChI Key HNTOUAVAIKMCBG-CPNJWEJPSA-N
Isomeric SMILES CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC)OC)/C(=N2)C
SMILES CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC)OC)C(=N2)C
Canonical SMILES CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC)OC)C(=N2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator